molecular formula C13H9N5 B2828343 7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 767346-79-2

7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B2828343
CAS No.: 767346-79-2
M. Wt: 235.25
InChI Key: UVIYBZZSTLTNGQ-UHFFFAOYSA-N
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Description

7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves a multi-step process. One common method is the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound often utilize deep eutectic solvents (DES) due to their benign environmental impact, high yield, scalability, and simple work-up procedures . The use of DES in the synthesis of pyrazolo[1,5-a]pyrimidines provides several advantages, including improved reaction efficiency and reduced environmental footprint.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which have been studied for their antimicrobial and antitumor activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5/c14-6-10-7-16-13-11(8-17-18(13)12(10)15)9-4-2-1-3-5-9/h1-5,7-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIYBZZSTLTNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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